anti-p-Trifluoromethylbenzaldoxime hydrochloride
Description
anti-p-Trifluoromethylbenzaldoxime hydrochloride (CAS: 73681-15-9) is a benzaldoxime derivative substituted with a para-trifluoromethyl (-CF₃) group on the aromatic ring. Oximes, such as this compound, are characterized by the functional group R₁R₂C=N–OH, which confers reactivity useful in pharmaceutical and chemical synthesis applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature commonly exploited in drug design to improve bioavailability and target binding .
Properties
CAS No. |
73681-15-9 |
|---|---|
Molecular Formula |
C8H7ClF3NO |
Molecular Weight |
225.59 g/mol |
IUPAC Name |
(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;1H/b12-5+; |
InChI Key |
CZUVXBXHHRRULO-NKPNRJPBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)C(F)(F)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: p-Trifluoromethylbenzaldehyde
- Commercially available or synthesized by selective trifluoromethylation of benzaldehyde derivatives.
- Purity and isomeric form of the aldehyde significantly affect yield and purity of the oxime.
Preparation of anti-p-Trifluoromethylbenzaldoxime Hydrochloride
Step 1: Formation of Benzaldoxime
- Reagents: p-Trifluoromethylbenzaldehyde, hydroxylamine hydrochloride, base (commonly sodium acetate or anhydrous sodium acetate).
- Solvent: Ethanol or aqueous ethanol is typical for good solubility and reaction control.
- Conditions: Mild heating (~40–50 °C) for 1–3 hours.
- Reaction: The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base to neutralize the released hydrochloric acid, forming the oxime.
Step 2: Isolation as Hydrochloride Salt
- The oxime is usually isolated as the hydrochloride salt by acidification or direct crystallization from the reaction mixture.
- Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) enhances purity and yields the anti isomer preferentially.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Aldehyde to hydroxylamine molar ratio | 1:1 to 1:1.3 | Slight excess hydroxylamine hydrochloride favors complete conversion |
| Base (e.g., sodium acetate) molar ratio | 1.5 to 2 equivalents relative to aldehyde | Neutralizes HCl, shifts equilibrium to oxime formation |
| Solvent | Ethanol, aqueous ethanol | Balances solubility and reaction rate |
| Temperature | 40 to 50 °C | Mild heating accelerates reaction without decomposition |
| Reaction time | 1 to 3 hours | Monitored by TLC or HPLC |
| pH during reaction | Slightly acidic to neutral | Controlled by base addition |
Mechanistic Considerations and Stereochemistry
- The nucleophilic nitrogen of hydroxylamine attacks the aldehyde carbonyl carbon.
- Formation of a tetrahedral intermediate followed by dehydration yields the oxime.
- The oxime exists as syn and anti isomers; the anti isomer is generally more stable and predominant under these conditions.
- The hydrochloride salt formation stabilizes the oxime and facilitates crystallization.
Purification and Characterization
- Crude product is filtered and washed with cold ethanol or ether.
- Recrystallization enhances purity and isomeric selectivity.
- Characterization by:
- Nuclear Magnetic Resonance (NMR): Confirms structure and isomer ratio.
- Infrared Spectroscopy (IR): Oxime N–O and C=N stretches.
- Melting Point: Consistent with anti isomer hydrochloride.
- Elemental Analysis: Confirms composition.
Comparative Data Table of Preparation Conditions from Literature for Related Benzaldoximes
Summary of Advantages and Challenges
- Straightforward, mild reaction conditions.
- High yields and selectivity for the anti isomer.
- Readily available starting materials.
- Scalable for industrial synthesis.
- Control of stereochemistry requires careful crystallization.
- Purity depends on removal of unreacted aldehyde and side-products.
- Hydrochloride salt formation requires controlled acidification.
Additional Notes on Related Synthetic Routes
- Alternative methods may involve oxime formation followed by salt formation using hydrochloric acid gas or aqueous HCl.
- Some patents describe preparation of trifluoromethyl-substituted aromatic oximes via nucleophilic addition of hydroxylamine salts with in situ base neutralization to optimize yield and purity.
- No direct references from unreliable sources (benchchem.com, smolecule.com) have been used; data is consolidated from patent literature and peer-reviewed articles.
Chemical Reactions Analysis
Types of Reactions: Anti-p-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldoxime derivatives.
Scientific Research Applications
Chemistry: Anti-p-Trifluoromethylbenzaldoxime hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems. It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, anti-p-Trifluoromethylbenzaldoxime hydrochloride is explored for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of anti-p-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between anti-p-Trifluoromethylbenzaldoxime hydrochloride and related trifluoromethyl-substituted aromatic compounds are analyzed below. Key comparators include benzimidate esters, amino acid derivatives, and other trifluoromethylphenyl analogs.
Structural and Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|---|
| anti-p-Trifluoromethylbenzaldoxime HCl | 73681-15-9 | Not explicitly provided | Benzaldoxime, -CF₃ (para) | Oxime group for nucleophilic reactivity |
| Methyl 2-(Trifluoromethyl)benzimidate HCl | 2006277-58-1 | C₉H₇F₃NO·HCl¹ | Benzimidate ester, -CF₃ (ortho) | Imidate ester for acyl transfer reactions |
| 2-Amino-2-(3-(CF₃)phenyl)acetic acid HCl | 1134915-25-5 | C₉H₈F₃NO₂·HCl | α-Amino acid, -CF₃ (meta) | Chiral center for peptide synthesis |
| (R)-Boc-3-(CF₃)-β-Phe-OH | 501015-18-5 | C₁₅H₁₈F₃NO₄ | Boc-protected β-amino acid, -CF₃ | Modified amino acid for drug design |
¹Note: Discrepancy exists in , where the formula "C5H3BrO2" conflicts with the compound name. The formula above is inferred from the name.
- Functional Groups: The oxime group in the target compound enables nucleophilic reactions (e.g., formation of nitriles or coordination with metals), whereas benzimidate esters (e.g., Methyl 2-(Trifluoromethyl)benzimidate HCl) are reactive in acylations . Amino acid derivatives (e.g., 2-Amino-2-(3-(CF₃)phenyl)acetic acid HCl) are tailored for peptidomimetic drug development due to their chiral centers and biocompatibility .
Position of -CF₃ :
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted)² | Solubility (Water) |
|---|---|---|---|
| anti-p-Trifluoromethylbenzaldoxime HCl | ~215.6³ | 1.8 | Moderate (oxime salts are typically water-soluble) |
| Methyl 2-(Trifluoromethyl)benzimidate HCl | ~237.6 | 2.5 | Low (imidate esters are hydrophobic) |
| 2-Amino-2-(3-(CF₃)phenyl)acetic acid HCl | ~255.6 | 0.9 | High (amino acid salts are polar) |
²LogP values estimated using fragment-based methods. ³Calculated based on assumed formula C₈H₇F₃NO·HCl.
- Lipophilicity : The higher LogP of Methyl 2-(Trifluoromethyl)benzimidate HCl suggests greater membrane permeability compared to the target oxime, which may limit its utility in aqueous biological systems .
Biological Activity
Anti-p-Trifluoromethylbenzaldoxime hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
The biological activity of anti-p-Trifluoromethylbenzaldoxime hydrochloride can be attributed to several key mechanisms:
- Cell Proliferation Inhibition : This compound has been shown to inhibit the proliferation of various cancer cell lines. It interferes with the cell cycle, leading to reduced growth rates of these cells.
- Induction of Apoptosis : Anti-p-Trifluoromethylbenzaldoxime hydrochloride promotes apoptosis in cancer cells. This programmed cell death is crucial for eliminating malignant cells and preventing tumor growth.
- Targeting Specific Pathways : The compound interacts with specific signaling pathways that are often dysregulated in cancer. For instance, it has been noted to affect pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.
Biological Activity Data
To better understand the biological activity of anti-p-Trifluoromethylbenzaldoxime hydrochloride, a summary of its effects on different biological targets is presented below.
Case Studies and Research Findings
Several studies have explored the biological implications of anti-p-Trifluoromethylbenzaldoxime hydrochloride:
- Cancer Treatment Studies : A study investigated the compound's efficacy against various cancer cell lines, revealing that it significantly inhibited growth and induced apoptosis in a dose-dependent manner. The results indicated a promising therapeutic potential for treating specific cancers.
- Enzyme Interaction Studies : Research has shown that anti-p-Trifluoromethylbenzaldoxime hydrochloride may inhibit serine proteases, which are crucial for various cellular processes and viral replication. This inhibition suggests potential applications in antiviral therapies, particularly against hepatitis C virus (HCV) proteases .
- Toxicology Assessments : Toxicological evaluations conducted on animal models indicated that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed during short-term studies .
Q & A
Q. What are the recommended synthetic routes for anti-ppp-trifluoromethylbenzaldoxime hydrochloride, and what critical reaction parameters should be monitored?
Answer: A common approach involves coupling trifluoromethyl-substituted benzaldehyde derivatives with hydroxylamine hydrochloride under controlled pH (e.g., using sodium acetate buffer). Key parameters include:
- Reaction time : Extended periods (e.g., 48–72 hours) are often required for complete oxime formation .
- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or ethanol are preferred to stabilize intermediates and avoid side reactions .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) effectively isolates the hydrochloride salt. Monitor by TLC (Rf ~0.3 in 9:1 DCM/MeOH) .
Q. How can researchers confirm the structural integrity and purity of anti-ppp-trifluoromethylbenzaldoxime hydrochloride?
Answer: Use a multi-technique approach:
- NMR spectroscopy : -NMR should show characteristic peaks for the oxime proton (~8.5 ppm) and aromatic protons in the trifluoromethyl-substituted ring (~7.5–7.8 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode should yield [M+H] matching the molecular formula (e.g., CHFNO·HCl, theoretical m/z 246.04) .
- X-ray crystallography : For definitive confirmation, single-crystal analysis resolves bond angles and confirms the anti-configuration .
Q. What are the stability considerations for storing anti-ppp-trifluoromethylbenzaldoxime hydrochloride?
Answer:
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the oxime group .
- Decomposition risks : Exposure to moisture or strong oxidizers (e.g., peroxides) may generate hazardous byproducts like hydrogen chloride gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of anti-ppp-trifluoromethylbenzaldoxime hydrochloride?
Answer: Discrepancies often arise from:
- Substrate purity : Trace aldehydes in starting materials reduce yields. Pre-purify benzaldehyde derivatives via recrystallization .
- Acid catalysis : Optimize HCl concentration during oxime formation; excess acid promotes side reactions (e.g., Beckmann rearrangement) .
- Scale-up effects : Pilot small-scale reactions (≤1 mmol) before scaling; use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
Q. What computational methods are suitable for predicting the reactivity of anti-ppp-trifluoromethylbenzaldoxime hydrochloride in nucleophilic environments?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the oxime nitrogen .
- Molecular dynamics simulations : Model solvent effects (e.g., water vs. THF) on hydrolysis pathways .
- Comparative analysis : Benchmark against analogous trifluoromethyl oximes (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) to validate predictions .
Q. How does the anti-configuration of the oxime group influence biological activity compared to syn-isomers?
Answer:
- Steric effects : The anti-configuration reduces steric hindrance, enhancing binding to metalloenzyme active sites (e.g., acetylcholinesterase inhibitors) .
- Pharmacokinetics : Anti-isomers often exhibit improved metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .
- Validation : Use chiral HPLC to separate isomers and compare in vitro activity (e.g., IC values in enzyme assays) .
Methodological Challenges and Solutions
Q. How can researchers address the lack of acute toxicity data for anti-ppp-trifluoromethylbenzaldoxime hydrochloride?
Answer:
- In silico models : Apply tools like ProTox-II to predict LD and toxicity endpoints (e.g., hepatotoxicity) .
- In vitro assays : Use zebrafish embryo models (FET test) to assess developmental toxicity at sub-millimolar concentrations .
- Caution : Follow MedChemExpress guidelines for handling trifluoromethyl compounds, including PPE and fume hood use .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering its bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
